molecular formula C14H14F3N3O5S B11656628 Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

Cat. No.: B11656628
M. Wt: 393.34 g/mol
InChI Key: XHAVSRIVCHTHDE-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a complex organic compound featuring a diazinane ring with various substituents, including a nitrophenyl group, a trifluoromethyl group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group may yield sulfoxides or sulfones, while reduction of the nitrophenyl group may produce aminophenyl derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl and nitrophenyl groups can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane derivatives with various substituents, such as:

Uniqueness

Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H14F3N3O5S

Molecular Weight

393.34 g/mol

IUPAC Name

ethyl 4-hydroxy-6-(3-nitrophenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

InChI

InChI=1S/C14H14F3N3O5S/c1-2-25-11(21)9-10(7-4-3-5-8(6-7)20(23)24)18-12(26)19-13(9,22)14(15,16)17/h3-6,9-10,22H,2H2,1H3,(H2,18,19,26)

InChI Key

XHAVSRIVCHTHDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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